Ribavirin-13C5
Overview
Description
Ribavirin-13C5 is a stable isotope-labeled version of Ribavirin, an antiviral guanosine nucleoside analog. This compound is primarily used as an internal standard for the quantification of Ribavirin by gas chromatography or liquid chromatography-mass spectrometry. Ribavirin itself is known for its broad-spectrum antiviral activity against various RNA and DNA viruses, including hepatitis C virus, human immunodeficiency virus, and respiratory syncytial virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C5 involves the incorporation of carbon-13 isotopes into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to an enzyme-catalyzed transglycosylation reaction to produce this compound. The purine nucleoside phosphorylase enzyme from Aeromonas hydrophila is often used in this reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The chemical synthesis of 1,2,4-triazole-3-carboxamide is followed by enzyme-catalyzed transglycosylation, ensuring the incorporation of carbon-13 isotopes at specific positions in the Ribavirin molecule .
Chemical Reactions Analysis
Types of Reactions: Ribavirin-13C5 undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Ribavirin.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the Ribavirin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ribavirin, which can be analyzed using chromatography and mass spectrometry techniques .
Scientific Research Applications
Ribavirin-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ribavirin.
Biology: Studied for its antiviral properties and interactions with viral RNA and DNA.
Medicine: Investigated for its therapeutic potential in treating viral infections such as hepatitis C, respiratory syncytial virus, and viral hemorrhagic fevers.
Industry: Utilized in the development and quality control of antiviral drugs .
Mechanism of Action
Ribavirin-13C5 exerts its effects by mimicking guanosine nucleosides. Upon entry into cells, it is metabolized to an active triphosphate form that induces viral RNA chain termination and inhibits viral polymerases. Additionally, Ribavirin inhibits inosine monophosphate dehydrogenase, leading to a depletion of the guanosine triphosphate pool, which is essential for viral replication .
Comparison with Similar Compounds
Ribavirin: The non-labeled version of Ribavirin, widely used as an antiviral agent.
Tecadenoson: Another nucleoside analog with antiviral properties.
Cladribine: A nucleoside analog used in the treatment of certain cancers and viral infections
Uniqueness: Ribavirin-13C5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various analytical and research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Ribavirin without interference from endogenous compounds .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-XYJHPSJVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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